Hebevinoside VII
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Overview
Description
[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate is a natural product found in Hebeloma vinosophyllum with data available.
Scientific Research Applications
Structural Analysis and Crystallography
The complex organic compound has been a subject of interest in structural analysis and crystallography. Studies like those conducted by Ketuly et al. (2010) have focused on understanding the molecular configurations and conformational properties of related compounds. These studies are crucial in the field of crystallography for comprehending the detailed molecular architecture of complex organic structures (Ketuly et al., 2010).
Pharmaceutical Research
In pharmaceutical research, the detailed understanding of complex organic compounds aids in the development of new drugs and therapeutic agents. For instance, Gardner et al. (2017) explored the molecular basis of altered channel gating induced by specific compounds, which is vital for the development of drugs targeting specific ion channels in the body (Gardner et al., 2017).
Computer-Aided Drug Design
Advancements in computer technology have enabled the use of complex organic molecules in computer-aided drug design. Studies like those by Skariyachan et al. (2011) have employed computer simulations to predict the interactions and efficacy of such compounds in combating specific bacterial infections (Skariyachan et al., 2011).
Biochemical Research
In biochemical research, these compounds are often used to study various biological processes and pathways. Research such as that conducted by Ching (2013) involves synthesizing derivatives of complex organic compounds to study their effects on biological systems, such as liver X receptors, which are crucial for understanding cholesterol metabolism (Ching, 2013).
Properties
CAS No. |
101770-14-3 |
---|---|
Molecular Formula |
C45H72O14 |
Molecular Weight |
837 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C45H72O14/c1-22(2)12-11-13-23(3)33-30(57-41-37(53)35(51)38(56-25(5)47)31(58-41)21-54-24(4)46)19-45(10)39-28(48)18-27-26(43(39,8)16-17-44(33,45)9)14-15-32(42(27,6)7)59-40-36(52)34(50)29(49)20-55-40/h12,18,23,26,28-41,48-53H,11,13-17,19-21H2,1-10H3/t23-,26+,28-,29-,30+,31-,32?,33+,34+,35+,36-,37-,38-,39?,40+,41-,43+,44-,45+/m1/s1 |
InChI Key |
HXQKCVLHJXCOGN-AFPYEXPYSA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@@]3(C2[C@@H](C=C4[C@@H]3CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)C)C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O)O |
SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)O)O |
Canonical SMILES |
CC(CCC=C(C)C)C1C(CC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(CO5)O)O)O)O)C)C)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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